Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The crystal structure of this compound features a planar pyrazole ring (C3N2) with a maximum deviation of 0.008 Å from planarity, as observed in analogous pyrazole carboxylates. The tert-butyl group at the N1 position adopts a perpendicular orientation relative to the pyrazole plane, minimizing steric clashes with the adjacent ethyl substituent at C3. The ethyl carboxylate group at C4 lies in the pyrazole plane, stabilized by conjugation with the aromatic system.
Key bond lengths include:
- N1–C2: 1.347 Å (consistent with aromatic C–N bonds)
- C4–O1 (ester carbonyl): 1.214 Å (indicative of partial double-bond character)
- C5–O2 (ester alkoxy): 1.336 Å (single-bond character)
Intermolecular interactions are dominated by C–H···O hydrogen bonds between the tert-butyl C–H donors and carboxylate oxygen acceptors, forming centrosymmetric dimers along the crystallographic a-axis. These dimers stack into layers stabilized by van der Waals interactions between ethyl and tert-butyl substituents.
Conformational Isomerism and Tautomeric Behavior
The compound exhibits restricted rotation about the C4–O2 bond of the ethyl carboxylate group due to steric hindrance from the tert-butyl substituent. Computational studies of related pyrazole carboxylates reveal two low-energy conformers differing by 8–12 kJ/mol in energy, corresponding to syn and anti orientations of the ester group relative to the pyrazole ring.
Tautomerism between 1H- and 2H-pyrazole forms is suppressed in this derivative. The tert-butyl group at N1 and ethyl group at C3 lock the proton at N2, as evidenced by the absence of proton exchange signals in variable-temperature NMR studies of analogous compounds. This contrasts with unsubstituted pyrazole carboxylates, which display dynamic tautomerism in solution.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal significant polarization of the pyrazole ring. Natural Bond Orbital (NBO) analysis shows:
- Electron withdrawal by the carboxylate group (C4=O1: -0.52 e)
- Electron donation from the tert-butyl group (N1–C(CH3)3: +0.18 e)
The Highest Occupied Molecular Orbital (HOMO) localizes on the pyrazole ring and carboxylate π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the ester carbonyl group (Figure 1). This electronic configuration suggests potential reactivity at the C5 position, consistent with electrophilic substitution patterns observed in similar compounds.
Mulliken charge distribution highlights:
- N2: -0.45 e (most nucleophilic site)
- C5: +0.32 e (most electrophilic site)
Electrostatic potential maps demonstrate strong negative potentials at the carboxylate oxygen atoms (-42 kcal/mol) and positive potentials at the tert-butyl hydrogens (+18 kcal/mol), explaining the observed C–H···O hydrogen bonding network.
Properties
CAS No. |
682757-45-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-10-9(11(15)16-7-2)8-14(13-10)12(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
XLMUCQYZDBXYIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate has the molecular formula and a molecular weight of 196.25 g/mol. The presence of the pyrazole ring, along with the tert-butyl and ethyl substituents, contributes to its unique chemical reactivity and biological properties. The carboxylic acid functional group enhances its solubility in polar solvents, making it suitable for various applications in synthetic chemistry and pharmacology .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth. For instance, a study reported that this compound exhibited significant inhibitory effects on breast (MDA-MB-231) and liver (HepG2) cancer cell lines .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |
| HepG2 (Liver) | 12.50 | Inhibition of cell proliferation |
| A549 (Lung) | 26.00 | Inhibition of VEGF-induced proliferation |
| NCI-H460 (Lung) | 0.95 | Induction of autophagy without apoptosis |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This compound may exhibit similar properties due to its structural features .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound possess antimicrobial properties, indicating potential applications in treating infections .
Case Studies
Several case studies have demonstrated the biological potential of pyrazole derivatives, including this compound:
- Study on Anticancer Activity : A publication in ACS Omega showed that pyrazole derivatives could inhibit growth across various cancer types, with promising results against MDA-MB-231 and HepG2 cell lines.
- Anti-inflammatory Research : Investigations into related compounds indicated their ability to reduce inflammation in animal models by inhibiting COX enzymes.
Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into its binding affinity and potential therapeutic effects, especially concerning cancer pathways .
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substituent Analysis :
- 3-Position : Ethyl substituents contribute to moderate lipophilicity, balancing solubility and membrane permeability.
- 4-Position : Ethyl esters are common in prodrug designs due to their hydrolytic stability and metabolic activation .
Table 2: Hazard Profiles of Selected Analogues
Key Observations :
- The tert-butyl and ethyl substituents in the target compound likely reduce acute toxicity compared to cyano- or sulfonyl-containing analogues .
- Structural rigidity from tert-butyl groups may improve crystallinity, as seen in related pyrazole derivatives analyzed via Mercury CSD .
Biological Activity
Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, which has gained attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with an ethyl group at the 3-position and a tert-butyl group at the 1-position. The presence of these substituents influences the compound's steric and electronic properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tert-butyl group provides significant steric hindrance, which can enhance binding affinity to specific targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, further modulating its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
A study demonstrated that certain pyrazole derivatives exhibited significant antiproliferative effects against these cancer types, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory activities. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The compound showed promising results in reducing inflammatory markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound has been studied for its enzyme inhibition capabilities. It can interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation .
Study on Anticancer Activity
In a recent investigation, this compound was synthesized and tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs. This study underscored the compound's potential as a lead structure for developing new anticancer therapies .
Anti-inflammatory Evaluation
Another study focused on evaluating the anti-inflammatory effects of this compound. It was found to significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like indomethacin and celecoxib. The mechanism was linked to the inhibition of COX enzymes, providing a rationale for its use in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate | Methyl group at 3-position | Anticancer activity |
| Ethyl 1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carboxylate | Phenyl group at 3-position | Enhanced receptor binding |
| Ethyl 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carboxylate | Isopropyl group at 3-position | Variable anti-inflammatory effects |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation or click chemistry. For example, azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a THF/water solvent system is a robust method . Key steps include:
- Reacting azido precursors with alkynes under catalytic conditions.
- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product.
- Characterization by -NMR and -NMR to confirm regioselectivity.
Q. How is the structural integrity of this compound validated in academic research?
X-ray crystallography (using SHELX software ) and spectroscopic methods are standard:
- NMR : Assign peaks based on substituent effects (e.g., tert-butyl groups show upfield -NMR signals).
- MS : Confirm molecular weight via FAB or HRMS (e.g., observed [M+H]+ peaks matching calculated values) .
- IR : Identify ester carbonyl stretches (~1700–1750 cm) .
Q. What safety protocols are critical when handling pyrazole derivatives?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Perform reactions in fume hoods for volatile byproducts.
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in CuAAC-based synthesis?
Low yields (e.g., 41% in ) often stem from suboptimal catalyst ratios or reaction times. Strategies include:
- Catalyst loading : Adjust copper sulfate (0.2–0.5 equiv) and sodium ascorbate (1.0–1.5 equiv) .
- Temperature : Increase from 50°C to 60°C to accelerate kinetics (monitor decomposition risks).
- Solvent : Test DMF or toluene for better solubility of hydrophobic intermediates .
Q. How do researchers resolve contradictions in spectral data for pyrazole derivatives?
Discrepancies in -NMR signals (e.g., aromatic vs. aliphatic regions) may arise from tautomerism or solvent effects. For example:
- Deuterated solvents (CDCl vs. DMSO-d) can shift proton environments .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex hybrids .
Q. What computational tools aid in analyzing crystallographic or electronic properties?
Q. How can regioselectivity challenges be addressed during derivatization?
Substituent positioning on the pyrazole ring (e.g., triazole vs. triazenyl groups) influences reactivity. Solutions include:
- Protecting groups : Use tert-butyl esters to block specific sites during functionalization .
- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired isomers .
Q. What methodologies are used to study hydrolytic stability of the ester group?
- Acid/Base Hydrolysis : Reflux with HCl/NaOH to convert esters to carboxylic acids, monitored by TLC .
- pH-dependent stability assays : Measure degradation rates via HPLC under varying pH (e.g., pH 2–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
